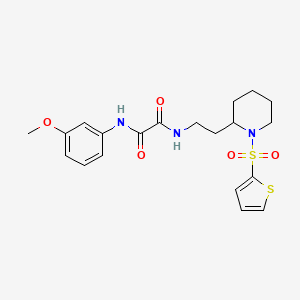

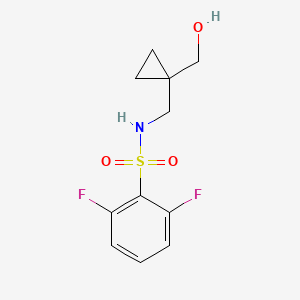

![molecular formula C23H22N2O2S B2515741 4-(4-叔丁基苯氧基)-5-(4-甲氧基苯基)噻吩[2,3-d]嘧啶 CAS No. 501348-37-4](/img/structure/B2515741.png)

4-(4-叔丁基苯氧基)-5-(4-甲氧基苯基)噻吩[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

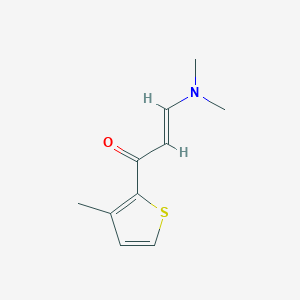

The compound "4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its potential biological activities. Thieno[2,3-d]pyrimidine derivatives have been explored for their potential as non-peptide antagonists for various receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor , and for their antiviral activities . These compounds have also been investigated for their synthesis methods, crystal structures, and chemical properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclization and alkylation. For instance, the synthesis of a related compound with antiviral activity involved C5-alkylation or cyclization followed by alkylation with a phosphonomethoxyethyl tosylate . Another study reported the optimal synthesis conditions for a thiourea carboxylic acid phenoxy ester derivative, which included a two-step reaction with specific reagents and temperature control . These studies highlight the complexity and precision required in synthesizing thieno[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thienopyrimidine core, which can be modified with various substituents to enhance biological activity and pharmacokinetic properties. For example, molecular modeling studies have shown that certain side chains, such as the methoxyurea side chain, can form intramolecular hydrogen bonds that may increase membrane permeability and oral absorption . The crystal structure of a related compound revealed that the thienopyridine ring is almost coplanar, with a small dihedral angle between the thiophene and pyridine planes .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including halogenation and cross-coupling, to introduce different functional groups that can modulate their biological activity. For instance, halogenation reactions were used to synthesize bromo- and chloro-substituted derivatives, which showed pronounced antiretroviral activity . The ability to perform selective reactions on the thieno[2,3-d]pyrimidine core is crucial for the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and lipophilicity, are influenced by the nature and position of substituents on the core structure. These properties are important for the compound's bioavailability and efficacy. For example, the introduction of a tert-butyl group can increase the lipophilicity of the compound, potentially improving its pharmacokinetic profile . The crystallographic analysis provides insights into the compound's solid-state properties, such as hydrogen bonding patterns and stacking interactions, which can affect its stability and solubility .

科学研究应用

合成和化学性质

- 噻吩[2,3-d]嘧啶衍生物因其广泛的生物活性而具有重要意义,这促使合成这类化合物的新系列用于抗菌和抗炎应用。已证明在噻吩[2,3-d]嘧啶环中引入不同的基团可以增强其抗菌、抗真菌和抗炎活性 (Tolba 等人,2018).

- 已经合成了由噻吩[2,3-d]嘧啶相关化合物衍生的具有扭曲结构的新型聚酰亚胺,表现出低介电常数、低吸湿性、优异的溶解性和高玻璃化转变温度,表明在材料科学中具有潜在的应用 (Chern 等人,2009).

生物和药理应用

- 噻吩[2,3-d]嘧啶衍生物已被探索其抗真菌作用,突出了从这些化合物中开发新抗真菌剂的潜力 (Jafar 等人,2017).

- 某些噻吩[2,3-d]嘧啶化合物已显示出有效的抗病毒活性,表明它们作为抗逆转录病毒剂的潜力 (Hocková 等人,2003).

- 多核杂环,包括偶氮噻吩嘧啶和噻吩噻唑嘧啶,因其高生物活性而被合成,表明噻吩[2,3-d]嘧啶衍生物在药物化学中的重要性 (El-Gazzar 等人,2006).

材料科学应用

- 基于两亲性苝四羧二亚胺聚集体的有机凝胶,在结构上与噻吩[2,3-d]嘧啶化合物相关,已被研究其胶凝能力和荧光特性,为新型有机凝胶设计开辟了途径 (Wu 等人,2011).

属性

IUPAC Name |

4-(4-tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c1-23(2,3)16-7-11-18(12-8-16)27-21-20-19(13-28-22(20)25-14-24-21)15-5-9-17(26-4)10-6-15/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKMRZSHCWUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

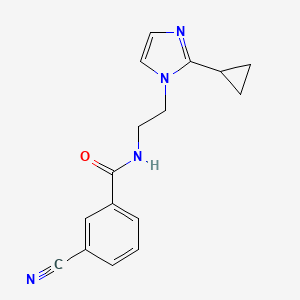

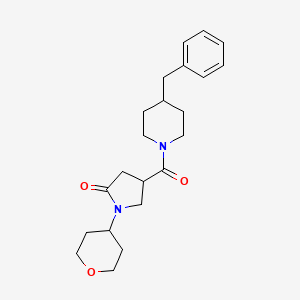

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)

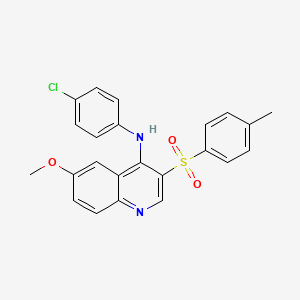

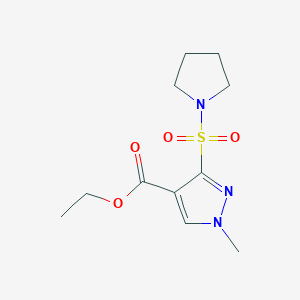

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

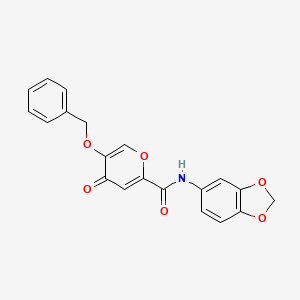

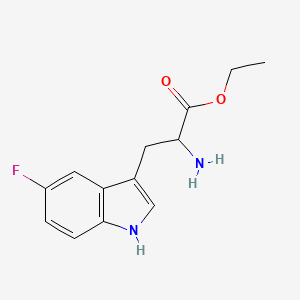

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)